molecular formula C13H13NO B8386148 4-(2-(Pyridin-4-YL)ethyl)phenol

4-(2-(Pyridin-4-YL)ethyl)phenol

Cat. No.: B8386148
M. Wt: 199.25 g/mol
InChI Key: IRKLDLQJUMMGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Pyridin-4-YL)ethyl)phenol is an organic compound that features a phenol group attached to a pyridine ring via an ethyl chain. This compound is of interest due to its unique structure, which combines the properties of both phenol and pyridine, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyridin-4-YL)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-vinylpyridine with phenol in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the use of a solvent like toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyridin-4-YL)ethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Pyridin-4-YL)ethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Pyridin-4-YL)ethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Pyridin-4-YL)ethyl)phenol is unique due to its combination of phenol and pyridine functionalities, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(2-pyridin-4-ylethyl)phenol

InChI

InChI=1S/C13H13NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-10,15H,1-2H2

InChI Key

IRKLDLQJUMMGJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.